4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride
Overview
Description
4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1803591-23-2 . It has a molecular weight of 245.72 . The IUPAC name for this compound is 4-(4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride is 1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 245.72 .Scientific Research Applications
Fluorescent Chemosensors
One area of research that could be related to the study of 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride is the development of fluorescent chemosensors. For instance, 4-Methyl-2,6-diformylphenol (DFP)-based compounds have shown potential in detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. This suggests that compounds with structural similarities or functionalities akin to DFP could be explored for sensor applications (Roy, 2021).
Advanced Oxidation Processes
Another relevant field is the study of advanced oxidation processes for the degradation of hazardous compounds. For example, amine-functionalized sorbents have shown efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This indicates the potential for research into amine-functionalized compounds, similar in functionality to 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride, for environmental remediation applications (Ateia et al., 2019).
Drug Synthesis
The synthesis of key intermediates for pharmaceuticals is a significant application area. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlights the importance of developing efficient synthesis routes for fluorinated compounds. This underscores the potential research interest in synthesizing and studying compounds like 4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride for pharmaceutical applications (Qiu et al., 2009).
Safety And Hazards
This compound is classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet for this compound provides more detailed information .
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBELRLOPOUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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